molecular formula C16H12BrN3OS B2614104 2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207037-59-9

2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2614104
CAS No.: 1207037-59-9
M. Wt: 374.26
InChI Key: HPUHBOCSMAKSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a complex organic molecule with several functional groups including an imidazole ring, a furan ring, a phenyl ring, a thio group, and a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Central Nervous System Drugs

Research into benzimidazoles, imidazothiazoles, and imidazoles has shown that modifications of these compounds can lead to the development of potent central nervous system (CNS) acting drugs. These compounds, including structures similar to "2-((5-(4-bromophenyl)-1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetonitrile", have been synthesized through various pathways, demonstrating potential for the treatment of challenging new CNS diseases due to their ability to penetrate the CNS effectively and interact with neurotransmitters, voltage, and ligand-gated ion channels (Saganuwan, 2020).

Bioactive Molecules in Medicinal Chemistry

Furan and thiophene derivatives, including those similar to the query compound, have been highlighted for their significant roles in medicinal chemistry. These heterocycles serve as structural units in bioactive molecules, demonstrating diverse pharmacological activities. The review of such compounds in medicinal chemistry emphasizes their importance in drug design, showcasing their potential in antiviral, antitumor, antimycobacterial, and antiparkinsonian activities (Ostrowski, 2022).

Environmental Studies

The environmental presence and impact of brominated and chlorinated compounds, including PBDDs (polybrominated dibenzo-p-dioxins) and PBDFs (polybrominated dibenzofurans), have been a concern. Studies suggest that brominated compounds share toxicity profiles similar to their chlorinated counterparts, indicating a need for further research to assess the potential risks associated with human and wildlife exposure to these chemicals. This is particularly relevant as the use of brominated flame retardants increases, potentially elevating the environmental levels of related compounds (Birnbaum, Staskal, & Diliberto, 2003).

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3OS/c17-13-5-3-12(4-6-13)15-10-19-16(22-9-7-18)20(15)11-14-2-1-8-21-14/h1-6,8,10H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUHBOCSMAKSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.